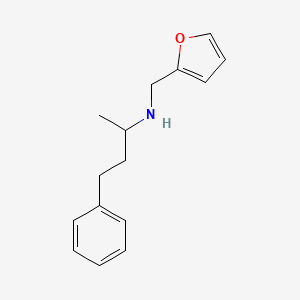
2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol
Übersicht
Beschreibung
2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol, also known as THN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THN belongs to a class of compounds known as β-adrenergic receptor agonists, which have been shown to have a wide range of pharmacological effects.
Wirkmechanismus
2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol exerts its pharmacological effects by binding to and activating β-adrenergic receptors. These receptors are found throughout the body and are involved in a number of physiological processes, including heart rate regulation, smooth muscle relaxation, and lipolysis.
Biochemical and Physiological Effects:
2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol has been shown to have a number of biochemical and physiological effects, including increased cardiac output, vasodilation, bronchodilation, and increased lipolysis. These effects are mediated through the activation of β-adrenergic receptors.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol has a number of advantages for use in lab experiments, including its high potency and selectivity for β-adrenergic receptors. However, 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol also has limitations, including its short half-life and potential for off-target effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol. One area of interest is the development of more selective β-adrenergic receptor agonists that can target specific subtypes of these receptors. Another area of interest is the development of novel delivery methods for 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol, such as inhalation or transdermal delivery, to improve its pharmacokinetic profile. Additionally, further research is needed to fully understand the long-term effects of 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol on cardiovascular and respiratory function, as well as its potential for use in the treatment of obesity.
Wissenschaftliche Forschungsanwendungen
2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol has been studied for its potential therapeutic applications in a number of different areas, including cardiovascular disease, respiratory disease, and obesity. In cardiovascular disease, 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol has been shown to have positive effects on cardiac function and blood pressure regulation. In respiratory disease, 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol has been shown to have bronchodilatory effects, making it a potential treatment for conditions such as asthma and chronic obstructive pulmonary disease. In obesity, 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol has been shown to have anti-obesity effects by increasing energy expenditure and reducing food intake.
Eigenschaften
IUPAC Name |
2-methyl-6-(1,2,3,4-tetrahydronaphthalen-2-ylamino)heptan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-14(7-6-12-18(2,3)20)19-17-11-10-15-8-4-5-9-16(15)13-17/h4-5,8-9,14,17,19-20H,6-7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJGJXCOQSPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4-morpholinylamino)butyl]phenol](/img/structure/B3853562.png)




![2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3853604.png)


![1,3-benzodioxol-5-yl[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3853624.png)
![(3,5-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B3853631.png)

![2-{4-[2-(4-methoxyphenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B3853635.png)
![N-[2-(1H-imidazol-4-yl)ethyl]cycloheptanamine](/img/structure/B3853647.png)